molecular formula C19H20BrClN4O3 B15342382 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-(p-chlorophenyl)-2-(2-morpholinoethoxy)-, hydrobromide CAS No. 21271-37-4

4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-(p-chlorophenyl)-2-(2-morpholinoethoxy)-, hydrobromide

Cat. No.: B15342382
CAS No.: 21271-37-4
M. Wt: 467.7 g/mol
InChI Key: PWIBTVDCYVXTIH-UHFFFAOYSA-N
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Description

4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-(p-chlorophenyl)-2-(2-morpholinoethoxy)-, hydrobromide is a complex organic compound that belongs to the class of pyrazinopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a p-chlorophenyl group and a morpholinoethoxy side chain suggests that this compound may have unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-(p-chlorophenyl)-2-(2-morpholinoethoxy)-, hydrobromide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazinopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the p-chlorophenyl group: This step may involve a substitution reaction using a chlorinated aromatic compound.

    Attachment of the morpholinoethoxy side chain: This can be done through nucleophilic substitution or addition reactions.

    Formation of the hydrobromide salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinoethoxy side chain.

    Reduction: Reduction reactions may target the pyrazinopyrimidine core or the p-chlorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic ring.

Scientific Research Applications

4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-(p-chlorophenyl)-2-(2-morpholinoethoxy)-, hydrobromide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets. Potential mechanisms may include:

    Enzyme inhibition: The compound may inhibit enzymes involved in key biological processes.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Pathway modulation: The compound may affect signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives: Compounds with similar core structures but different substituents.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group attached to different cores.

    Morpholinoethoxy derivatives: Compounds with a morpholinoethoxy side chain attached to various cores.

Uniqueness

The uniqueness of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-(p-chlorophenyl)-2-(2-morpholinoethoxy)-, hydrobromide lies in its specific combination of functional groups, which may confer unique biological activities and pharmacological properties compared to other similar compounds.

Properties

CAS No.

21271-37-4

Molecular Formula

C19H20BrClN4O3

Molecular Weight

467.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(2-morpholin-4-ylethoxy)pyrazino[1,2-a]pyrimidin-4-one;hydrobromide

InChI

InChI=1S/C19H19ClN4O3.BrH/c20-15-3-1-14(2-4-15)17-18(27-12-9-23-7-10-26-11-8-23)22-16-13-21-5-6-24(16)19(17)25;/h1-6,13H,7-12H2;1H

InChI Key

PWIBTVDCYVXTIH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=C(C(=O)N3C=CN=CC3=N2)C4=CC=C(C=C4)Cl.Br

Origin of Product

United States

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